molecular formula C18H22N6O2 B5559805 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-ethoxy-4-methoxybenzylidene)-5-methyl-4H-1,2,4-triazol-4-amine

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-ethoxy-4-methoxybenzylidene)-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No.: B5559805
M. Wt: 354.4 g/mol
InChI Key: JLHRBCABFBGURN-YBFXNURJSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-ethoxy-4-methoxybenzylidene)-5-methyl-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C18H22N6O2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.18042397 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

The compound shares structural similarities with Schiff bases that incorporate 1,2,4-triazole and pyrazole rings. These compounds have been synthesized and studied for their reactivity, antioxidant, and α-glucosidase inhibitory activities. Specifically, such compounds have shown significant inhibitory potential against α-glucosidase, compared to reference drugs like Acarbose. Moreover, they demonstrate potent antioxidant properties as assessed by various in vitro methods, suggesting potential therapeutic applications in managing oxidative stress and related disorders (Pillai et al., 2019).

Antimicrobial Activities

Related derivatives of 1,2,4-triazole have been synthesized and screened for their antimicrobial activities. These compounds, including Schiff base variants, have exhibited good to moderate activities against various microorganisms, highlighting their potential as templates for developing new antimicrobial agents (Bektaş et al., 2010).

Supramolecular Chemistry and Antibacterial Activity

Pyrazole Schiff bases containing azo groups have been synthesized, characterized, and their structures elucidated through X-ray crystal studies. These compounds form hydrogen-bonded supramolecular layers and demonstrate significant antibacterial activity, offering insights into the design of supramolecular structures with potential antibacterial properties (Feng et al., 2018).

Cytotoxicity and Antitumor Activities

Further derivatives of pyrazole and pyrazolo[1,5-a]pyrimidine have been explored for their cytotoxic activities against Ehrlich Ascites Carcinoma (EAC) cells. These studies contribute to the identification of pharmacophore sites for antitumor, antifungal, and antibacterial activities, indicating the potential of such compounds in cancer therapy (Hassan et al., 2014).

Properties

IUPAC Name

(E)-N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]-1-(3-ethoxy-4-methoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-6-26-17-10-15(7-8-16(17)25-5)11-19-24-14(4)20-21-18(24)23-13(3)9-12(2)22-23/h7-11H,6H2,1-5H3/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHRBCABFBGURN-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C(=NN=C2N3C(=CC(=N3)C)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C(=NN=C2N3C(=CC(=N3)C)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.